Isopropyl phenyl phosphate

Beschreibung

Isopropyl phenyl phosphate (IPPDP), also known as diphenyl isopropylphenyl phosphate (CAS 28168-99-8), is an organophosphate ester with the molecular formula C21H21O4P . It is widely used as a flame retardant and plasticizer in hydraulic fluids, lubricants, and plastics due to its thermal stability and compatibility with polymeric matrices . Structurally, it consists of a phosphate core substituted with two phenyl groups and one isopropylphenyl group. Commercial variants include Phosflex 41P and Reofos 65, often employed in high-performance applications like aviation lubricants, where safety and fire resistance are critical .

Eigenschaften

CAS-Nummer |

46355-07-1 |

|---|---|

Molekularformel |

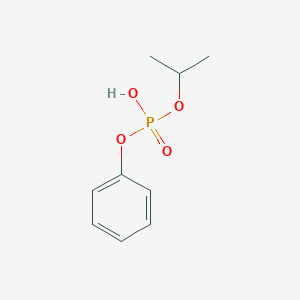

C9H13O4P |

Molekulargewicht |

216.17 g/mol |

IUPAC-Name |

phenyl propan-2-yl hydrogen phosphate |

InChI |

InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11) |

InChI-Schlüssel |

WRXFONORSZHETC-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

Kanonische SMILES |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

Synonyme |

Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Isopropyl phenyl phosphate is characterized by its chemical formula . It is derived from the phosphorylation of isopropylated phenols, which can be produced through the alkylation of phenol with propylene. The resulting phosphate esters exhibit high viscosity and are liquid at room temperature, making them suitable for various industrial applications .

Applications in Flame Retardants

One of the primary uses of this compound is as a flame retardant . It is incorporated into materials such as:

- Polyvinyl Chloride (PVC) : IPP serves as a plasticizer and flame retardant in PVC products, enhancing their fire resistance while maintaining flexibility .

- Textiles : IPP is used in textile coatings to impart flame retardancy to fabrics, making them safer for consumer use .

- Foams and Adhesives : It is also utilized in polyurethane foams and adhesives to improve fire resistance without compromising performance .

Plasticizers in Polymers

This compound functions effectively as a plasticizer in various polymer matrices. Its incorporation improves the flexibility and durability of materials such as:

- Rubber : Used in rubber formulations to enhance processability and longevity .

- Engineering Thermoplastics : IPP is added to engineering thermoplastics to modify their physical properties, making them suitable for demanding applications .

Lubricants and Hydraulic Fluids

IPP's lubricating properties make it an excellent additive for:

- Hydraulic Fluids : It serves as a base fluid in hydraulic systems, providing necessary lubrication while also acting as a flame retardant .

- Cutting Oils : In machining processes, IPP is added to cutting oils to reduce friction and heat generation, improving tool life and surface finish .

Toxicological Studies and Environmental Impact

Research indicates that while IPP has beneficial applications, there are concerns regarding its toxicity and environmental persistence. Studies have shown potential reproductive and developmental toxicity associated with exposure to organophosphate esters like IPP. For instance, short-term perinatal studies in rats highlighted adverse effects on offspring development at high concentrations of IPP .

Additionally, environmental assessments indicate that while the risks from production and use are low for wastewater treatment plants, there are concerns regarding its impact on aquatic ecosystems due to potential leaching into water bodies .

Case Study 1: Flame Retardant Efficacy

A study conducted on the efficacy of flame retardants in PVC products demonstrated that incorporating IPP significantly reduced flammability compared to untreated samples. The results indicated a decrease in peak heat release rates by over 30%, showcasing its effectiveness as a flame retardant .

Case Study 2: Lubrication Performance

In tests comparing various lubricant additives, IPP outperformed traditional mineral oils in terms of reducing wear on machinery components under high-load conditions. This study emphasized the role of IPP not only as a lubricant but also as an enhancer of operational efficiency in industrial applications .

Vergleich Mit ähnlichen Verbindungen

Table 1: Neurotoxicity Comparison of Triaryl Phosphates

| Compound | OPIDN Potential (Acute Dose) | Key Structural Feature |

|---|---|---|

| IPPDP | No effect at 2000 mg/kg | Isopropylphenyl substitution |

| TCP (non-ortho) | No effect at 5000 mg/kg | Cresyl groups (non-ortho) |

| TOCP (ortho-substituted) | Neurotoxic at 500 mg/kg | Ortho-methyl substitution |

Hydrolysis Behavior and Environmental Stability

IPPDP’s hydrolysis kinetics differ from aromatic phosphates like bis(4-cyanophenyl) phenyl phosphate (CPP).

- CPP Hydrolysis: CPP undergoes pseudo-first-order hydrolysis with rate constants of 0.012 h<sup>−1</sup> (pH 7, 80°C), forming 4-cyanophenol and phenyl phosphate .

- IPPDP Stability: The bulky isopropylphenyl group likely slows hydrolysis compared to CPP’s cyanophenyl groups, enhancing IPPDP’s persistence in industrial applications. However, esterase-mediated hydrolysis in biological systems generates metabolites like 2-((isopropyl)phenyl) phenyl phosphate (iPPPP), detected in human urine at levels ≥0.05 µg/L .

Table 2: Hydrolysis Rate Constants of Selected Phosphates

| Compound | pH | Temperature (°C) | Rate Constant (h<sup>−1</sup>) |

|---|---|---|---|

| CPP | 7 | 80 | 0.012 |

| CPP | 10 | 80 | 0.045 |

Environmental and Human Exposure

- Biomonitoring Data : IPPDP metabolites (e.g., iPPPP) are detected in 60–80% of U.S. population urine samples, with median concentrations of 0.12 µg/L . Comparable metabolites from tert-butylphenyl diphenyl phosphate (tBPPP) show similar detection rates but higher variability .

Q & A

Q. What are the methodological challenges in quantifying IPP in complex matrices (e.g., dust, biological fluids), and how can they be addressed?

- Challenges : Low environmental concentrations (<1 ng/g), matrix interference, and isomer variability (e.g., ortho- vs. para-substituted IPP) .

- Solutions :

- Extraction : Use accelerated solvent extraction (ASE) with acetone/hexane .

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ: 0.01 ng/mL) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.